molecular formula C18H25IO2Si B182320 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one CAS No. 181934-30-5

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Cat. No. B182320
M. Wt: 428.4 g/mol
InChI Key: NTHGHMCOPNSZIR-UHFFFAOYSA-N
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Description

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, also known as TIPS-EBX, is a chemical compound with the empirical formula C18H25IO2Si . It is used as a reagent in the formation of C-C bonds .


Synthesis Analysis

An efficient procedure has been developed for the synthesis of TIPS-EBX on a 100-mmol (36-g) scale . The synthesis involves the use of standard commercially available reagents .


Molecular Structure Analysis

The molecular weight of TIPS-EBX is 428.38 . Its structure includes a benziodoxolone ring with an ethynyl group attached, which is further connected to a triisopropylsilyl group .


Chemical Reactions Analysis

TIPS-EBX is used as a reagent in the formation of C-C bonds . It can be used for the gold-catalyzed direct alkynylation of indole, 2-hexylthiophene, or N,N-dibenzylaniline on a 5- to 10-mmol scale .


Physical And Chemical Properties Analysis

TIPS-EBX is a solid at 20°C . It has a melting point of 170°C (dec.) . It is light sensitive and hygroscopic .

Scientific Research Applications

  • Synthesis of Alkynylation Reagents : It has been effectively used in the synthesis of alkynylation reagents. Brand and Waser (2012) developed an efficient procedure for its synthesis on a large scale, demonstrating its utility in the gold-catalyzed direct alkynylation of indoles, thiophenes, and anilines (Brand & Waser, 2012).

  • Metal-Free Alkynylation of Aldehydes : Liu et al. (2015) showed its application in a metal-free alkynylation of aldehydes through direct C-H activation. This method extends to a variety of (hetero)aromatic, aliphatic, and α,β-unsaturated aldehydes (Liu et al., 2015).

  • Cooperative Catalysis in Alkynylation : Li and Waser (2013) used it in zinc–gold cooperative catalysis for the direct alkynylation of benzofurans, achieving high selectivity for various substitutions (Li & Waser, 2013).

  • Theoretical Studies in Catalysis : Zhao et al. (2018) conducted theoretical studies on its role in Rh/Au-catalyzed regioselective alkynylation, exploring its function as a Bronsted base and Lewis acid in different catalytic reactions (Zhao et al., 2018).

  • Synthesis of Quinazolines : Ohta et al. (2010) utilized it in the synthesis of quinazolines, demonstrating its role in facilitating reactions with N-phenylbenzamidines (Ohta et al., 2010).

  • Preparation of Derivatives : Toyota et al. (2011) prepared derivatives of 1-(2-Phenylethynyl-3-thienyl)-4-[2-(triisopropylsilyl)ethynyl-3-thienyl]benzene, showcasing its utility in creating complex molecular structures (Toyota et al., 2011).

  • Ethynylation of Esters and Amino Acids : González et al. (2010) reported its exceptional ability in transferring acetylene to stabilized enolates, useful for creating quaternary centers or non-natural amino acids (González et al., 2010).

  • Aminoalkynylation for Synthesis of Quinalizinones : Shinde et al. (2016) achieved the gold-catalyzed aminoalkynylation of alkynes for synthesizing quinalizinones, showing its versatility in reaction with pyridinoalkynes (Shinde et al., 2016).

  • Selective Ethynylation of Peptides and Proteins : Hansen et al. (2016) demonstrated its application in the ethynylation of tryptophan-containing peptides and proteins, showing its utility in bioconjugation (Hansen et al., 2016).

  • Direct Alkynylation of Indoles : Tolnai et al. (2013) presented a method for the C2-selective alkynylation of indoles, highlighting its role in creating substituted alkynyl indoles (Tolnai et al., 2013).

  • Synthesis of Ethynyl Benziodoxolone Complexes : Yudasaka et al. (2019) synthesized an ethynyl benziodoxolone-acetonitrile complex, exploring its structural properties and reactivity in N-ethynylation of sulfonamides (Yudasaka et al., 2019).

Safety And Hazards

TIPS-EBX is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause long-lasting harmful effects to aquatic life . Precautions should be taken to avoid release to the environment and exposure to skin, eyes, and the respiratory system .

properties

IUPAC Name

1-[2-tri(propan-2-yl)silylethynyl]-1λ3,2-benziodoxol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25IO2Si/c1-13(2)22(14(3)4,15(5)6)12-11-19-17-10-8-7-9-16(17)18(20)21-19/h7-10,13-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHGHMCOPNSZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CI1C2=CC=CC=C2C(=O)O1)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25IO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443601
Record name 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

CAS RN

181934-30-5
Record name 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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